molecular formula C20H18O5 B5834885 methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No. B5834885
M. Wt: 338.4 g/mol
InChI Key: OTDBOSXQEHUYRX-UHFFFAOYSA-N
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Description

Methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block in the synthesis of other coumarin derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is not fully understood. However, it is believed to interact with metal ions, such as copper and iron, through coordination bonds. This interaction leads to the formation of a complex that can generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce cell death in cancer cells, making methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate a potential photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
Methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has been shown to have low toxicity in vitro. It has also been shown to exhibit fluorescence properties, making it a useful tool for bioimaging. In addition, it has been shown to have potential antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate in lab experiments is its fluorescent properties, which make it a useful tool for bioimaging. Additionally, its low toxicity makes it a safe compound to work with in vitro. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the use of methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate in scientific research. One direction is the development of new coumarin derivatives with improved properties for use in photodynamic therapy. Another direction is the investigation of its potential antioxidant activity for the treatment of oxidative stress-related diseases. Additionally, its potential as a fluorescent probe for the detection of metal ions in biological samples could be further explored.

Synthesis Methods

The synthesis method of methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves the reaction between 4-hydroxybenzaldehyde, 4-methylcoumarin, and methyl iodide in the presence of a base. The reaction proceeds via a nucleophilic substitution reaction, and the final product is obtained after purification by column chromatography.

properties

IUPAC Name

methyl 4-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-10-18(21)25-19-13(2)17(9-8-16(12)19)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDBOSXQEHUYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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